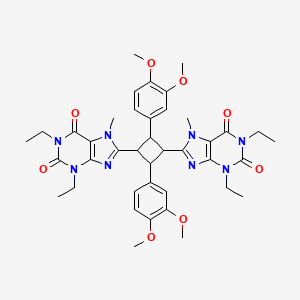
N-Ethylisothiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethylisothiazol-3-amine is a heterocyclic compound containing a five-membered ring with nitrogen and sulfur atoms. Compounds with isothiazole rings have gained significant attention due to their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Ethylisothiazol-3-amine can be synthesized through several methods. One common approach involves the reaction of 3-mercaptopropionic acid with ethylamine, followed by cyclization to form the isothiazole ring . Another method includes the addition of thiocyanate to propargyl amides, leading to the formation of the isothiazole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing catalytic methods and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-Ethylisothiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted isothiazoles, sulfoxides, sulfones, and reduced derivatives .
Scientific Research Applications
N-Ethylisothiazol-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Ethylisothiazol-3-amine involves its interaction with biological molecules, particularly enzymes with thiol groups at their active sites. The compound forms mixed disulfides with these enzymes, inhibiting their activity and leading to antimicrobial effects . This mechanism is crucial for its use as a biocide and antimicrobial agent .
Comparison with Similar Compounds
- Methylisothiazolinone
- Chloromethylisothiazolinone
- Benzisothiazolinone
- Octylisothiazolinone
Comparison: N-Ethylisothiazol-3-amine is unique due to its specific ethyl substitution, which can influence its reactivity and biological activity compared to other isothiazolinones. For example, methylisothiazolinone and chloromethylisothiazolinone are widely used as preservatives but may have different toxicity profiles and efficacy .
Properties
Molecular Formula |
C5H8N2S |
|---|---|
Molecular Weight |
128.20 g/mol |
IUPAC Name |
N-ethyl-1,2-thiazol-3-amine |
InChI |
InChI=1S/C5H8N2S/c1-2-6-5-3-4-8-7-5/h3-4H,2H2,1H3,(H,6,7) |
InChI Key |
VCORQJHSXOFPLF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NSC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Ammonium([2-(2-furyl)cyclohexyl]oxy)acetate](/img/structure/B13024456.png)
![2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B13024458.png)
![8-(4-Chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13024486.png)



